Methyl 4-propylcyclohexane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101691-32-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl 4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
HKSRVMZNIUYTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Methyl 4 Propylcyclohexane 1 Carboxylate
Methyl 4-propylcyclohexane-1-carboxylate, as a substituted cycloaliphatic ester, undergoes a variety of chemical transformations centered around its two primary functional regions: the ester linkage and the cyclohexane (B81311) ring. The reactivity of this compound is influenced by the interplay of steric and electronic effects imparted by the propyl group and the conformational characteristics of the cyclohexane core. This article details the principal reaction mechanisms, including hydrolysis of the ester, transesterification, and functional group transformations on the carbocyclic framework.
Stereochemical and Conformational Research of Methyl 4 Propylcyclohexane 1 Carboxylate
Configurational Isomerism (cis/trans) of the Cyclohexane (B81311) Ring
Methyl 4-propylcyclohexane-1-carboxylate, a 1,4-disubstituted cyclohexane, exists as two distinct configurational isomers, also known as geometric isomers: cis and trans. This isomerism arises because the cyclic structure of the cyclohexane ring restricts free rotation around the carbon-carbon single bonds. khanacademy.org
The cis-isomer is characterized by having both the methyl carboxylate group (-COOCH₃) and the propyl group on the same side of the cyclohexane ring. When viewing the ring in a planar representation, both substituents would be depicted with wedge bonds or both with dash bonds. libretexts.org In its chair conformations, one substituent will occupy an axial position while the other is in an equatorial position. spcmc.ac.in
The trans-isomer has the methyl carboxylate and propyl groups on opposite sides of the ring. libretexts.org In a planar drawing, one substituent would have a wedge bond and the other a dash bond. The chair conformations of the trans-isomer can have both substituents in equatorial positions or both in axial positions. spcmc.ac.in
These cis and trans isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with different physical and chemical properties. They cannot be interconverted through bond rotation; such a change would necessitate the breaking and reforming of chemical bonds.
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not a planar hexagon. To avoid the strain associated with a flat structure, it adopts several non-planar three-dimensional shapes known as conformations.
Chair and Boat Conformations and their Interconversions
The two principal conformations of the cyclohexane ring are the chair and the boat .
Chair Conformation: The chair conformation is the most stable and predominant form for cyclohexane and its derivatives. In this arrangement, all carbon-carbon bond angles are approximately 109.5°, eliminating angle strain. Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. nist.gov For this reason, over 99.9% of cyclohexane molecules exist in the chair conformation at room temperature.
Boat Conformation: The boat conformation is significantly less stable than the chair. While it is also free of angle strain, it suffers from two major types of steric strain:
Torsional Strain: The hydrogens on four of the carbon atoms are eclipsed, creating unfavorable electronic repulsion.
Steric Strain: The two "flagpole" hydrogens at the "prow" and "stern" of the boat are positioned close enough to cause significant van der Waals repulsion.
The energy difference between the chair and boat conformations is approximately 30 kJ/mol, making the boat a transient conformation.
The cyclohexane ring is conformationally mobile, undergoing a rapid "ring-flip" at room temperature. During this process, a chair conformation converts into another chair conformation. In this flip, all axial bonds become equatorial, and all equatorial bonds become axial. The molecule must pass through higher-energy intermediate conformations, including the flexible twist-boat conformation, which is slightly more stable than the pure boat form.
Substituent Effects on Ring Conformation
When substituents are present on the cyclohexane ring, the stability of the different chair conformations is no longer equal. The steric bulk of the substituents plays a crucial role in determining the most stable conformation. This is primarily due to 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. To minimize these unfavorable interactions, larger substituents preferentially occupy the more spacious equatorial position. unacademy.comlibretexts.org
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.70 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH₂CH₂CH₃ (Propyl) | ~1.8 |
| -COOCH₃ (Methyl Carboxylate) | ~1.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
Note: The A-value for the propyl group is estimated to be slightly higher than that of the ethyl group. The A-value for the methyl carboxylate group is an approximate value for ester groups.
Based on these A-values, the propyl group is sterically bulkier than the methyl carboxylate group. This difference governs the conformational equilibrium for the isomers of this compound.
cis-1-Methyl-4-propylcyclohexane-1-carboxylate: The cis-isomer must have one axial and one equatorial substituent. Two conformers are possible through a ring-flip.
Conformer A: Propyl group (axial), Methyl carboxylate group (equatorial)
Conformer B: Propyl group (equatorial), Methyl carboxylate group (axial)
Since the propyl group is larger (higher A-value) than the methyl carboxylate group, Conformer B, which places the bulkier propyl group in the equatorial position, is the more stable and predominant conformation. libretexts.org The energy difference between these two conformers would be approximately the difference in their A-values (1.8 - 1.2 = 0.6 kcal/mol).
trans-1-Methyl-4-propylcyclohexane-1-carboxylate: The trans-isomer can exist in two chair conformations.
Conformer C: Propyl group (equatorial), Methyl carboxylate group (equatorial)
Conformer D: Propyl group (axial), Methyl carboxylate group (axial)
Conformer C, with both substituents in the equatorial position, is significantly more stable. libretexts.orglibretexts.org Conformer D suffers from severe 1,3-diaxial interactions for both the propyl and methyl carboxylate groups. The total steric strain in the diaxial conformer is the sum of the A-values (1.8 + 1.2 = 3.0 kcal/mol). Therefore, the equilibrium lies heavily in favor of the di-equatorial conformation.
Determination of Absolute Stereochemistry in Cyclohexane Derivatives
Several advanced spectroscopic and computational techniques are employed for this purpose:
Chiroptical Spectroscopy: Methods such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are powerful tools. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting experimental spectrum is a unique fingerprint of the molecule's three-dimensional structure.
Computational Methods: Density Functional Theory (DFT) calculations are used to model the potential conformations of the molecule and simulate their corresponding chiroptical spectra (ECD, ORD, VCD). By comparing the computationally predicted spectra for the R and S enantiomers with the experimental spectrum, the absolute configuration can be assigned with a high degree of confidence. wikipedia.org
This combined approach of using multiple chiroptical spectroscopies alongside theoretical calculations provides a robust and reliable method for determining the absolute configuration of complex chiral molecules, including cyclohexane derivatives. wikipedia.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Methyl 4-propylcyclohexane-1-carboxylate. This technique probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure.
High-Resolution NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for determining the primary structure of this compound. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the electronic environment and connectivity of protons. For instance, the protons of the methyl ester group (-OCH₃) would typically appear as a singlet in a distinct region of the spectrum. The protons on the cyclohexane (B81311) ring and the propyl group would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its functional group and hybridization state. The carbonyl carbon of the ester group, for example, would resonate at a characteristic downfield position.
The stereochemistry of the substituents on the cyclohexane ring (cis or trans) significantly influences the chemical shifts of the ring protons and carbons due to differing spatial arrangements and anisotropic effects. These subtle differences in the NMR spectra are critical for distinguishing between isomers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers (Note: These are predicted values and can vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) - cis isomer | Predicted Chemical Shift (ppm) - trans isomer |
| -OCH₃ | 3.67 | 3.66 |
| H1 (CH-CO₂Me) | 2.45 | 2.25 |
| Propyl -CH₂- | 1.20-1.40 | 1.15-1.35 |
| Propyl -CH₂- | 1.10-1.30 | 1.05-1.25 |
| Propyl -CH₃ | 0.89 | 0.88 |
| Cyclohexane Ring Protons | 1.00-2.00 | 0.90-1.90 |
2D NMR Techniques for Connectivity and Spatial Orientation
To unambiguously assign the complex proton and carbon signals and to determine the connectivity and spatial orientation of the substituents, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexane ring and within the propyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the ester group and the cyclohexane ring, and the propyl group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry (cis/trans isomerism). It detects through-space interactions between protons that are close to each other. For example, in the cis isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons on the same side of the ring, which would differ from the correlations observed for the trans isomer.
In-situ Microwave Irradiation NMR Spectroscopy for Reaction Monitoring
While not a standard characterization method for the final product, in-situ microwave irradiation NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms. This technique allows for the real-time monitoring of chemical reactions under microwave heating directly inside an NMR spectrometer. For the synthesis of this compound, this method could be used to observe the conversion of reactants to products, identify transient intermediates, and optimize reaction conditions by tracking chemical shift changes and signal intensities over time. A study on the related compound 1-(4'-cyanophenyl)-4-propylcyclohexane demonstrated the use of this technique to investigate non-equilibrium local heating effects induced by microwave irradiation. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound and for confirming its identity.
In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides structural clues; for example, the loss of a methoxy (B1213986) group (-OCH₃) or the propyl group (-C₃H₇) would result in characteristic fragment ions. The NIST Chemistry WebBook provides gas chromatography data for the related compound trans-1-Methyl-4-propylcyclohexane, which can serve as a reference for understanding the chromatographic behavior of similar structures. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for possible elemental compositions, the correct formula can be confirmed, ruling out other possibilities with the same nominal mass. This is a critical step in the definitive identification of the compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Nominal Mass | 184 amu |
| Theoretical Exact Mass | 184.14633 Da |
| Required Mass Accuracy | < 5 ppm |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm its key structural features: the ester group and the saturated cyclohexane ring.
The most prominent and diagnostic signal in the IR spectrum of this compound would be the carbonyl (C=O) stretch of the ester functional group. This strong absorption band is anticipated to appear in the region of 1750-1735 cm⁻¹ . The precise position of this peak can be influenced by the electronic environment and conformation of the molecule.
Another key indicator of the ester group is the C-O single bond stretching vibrations. There are typically two such vibrations for an ester: the C-O-C asymmetric and symmetric stretches. The stronger of these, the asymmetric stretch, is expected to be observed in the 1250-1100 cm⁻¹ region. This band, often broad and strong, is a reliable indicator of the ester linkage.
The presence of the propyl group and the cyclohexane ring, which are composed of sp³-hybridized carbon atoms and hydrogen atoms, will be confirmed by C-H stretching and bending vibrations. The C-H stretching vibrations from the alkane-like structures are expected just below 3000 cm⁻¹ , typically in the 2950-2850 cm⁻¹ range. These are usually sharp and strong signals. Additionally, C-H bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750-1735 | Strong |
| C-O (Ester) | Stretch | 1250-1100 | Strong |
| C-H (sp³) | Stretch | 2950-2850 | Strong, Sharp |
| C-H (CH₂, CH₃) | Bend | 1470-1350 | Variable |
This combination of absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and assessment of functional group integrity.
X-ray Crystallography for Solid-State Structure Determination
Currently, there is no publicly available X-ray crystallographic data for this compound. The primary reason for this is that small, non-polar esters like this compound are typically liquids or low-melting solids at room temperature, making the growth of single crystals suitable for X-ray diffraction challenging.
To obtain a crystal structure, the compound would first need to be synthesized in high purity and then subjected to various crystallization techniques. This might involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The selection of an appropriate solvent system would be critical. Should a suitable crystal be grown, X-ray diffraction analysis would reveal the precise solid-state conformation of the cyclohexane ring (likely a chair conformation) and the orientation of the methyl ester and propyl substituents. It would also definitively establish the cis or trans relationship between the substituents on the cyclohexane ring. While no experimental data exists, theoretical modeling could predict the most stable conformations. A study on a related compound, methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate, demonstrates the utility of X-ray crystallography in defining the structure of complex cyclohexane derivatives. researchgate.net
Chromatographic Method Development (e.g., TLC, HPLC)
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. The development of appropriate Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods is crucial for monitoring reaction progress during its synthesis and for verifying its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative analysis. For a relatively non-polar compound like this compound, a normal-phase TLC system would be employed, typically using a silica (B1680970) gel plate as the stationary phase. The mobile phase would consist of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane).
The polarity of the mobile phase would be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. Due to the ester group, the compound will have some affinity for the silica gel, but the dominant non-polar cyclohexane and propyl groups will cause it to travel a significant distance up the plate. A mobile phase with a low percentage of the polar solvent would be a logical starting point for method development. For instance, a 95:5 or 90:10 mixture of hexane:ethyl acetate would likely provide good separation. Visualization of the spot on the TLC plate would require a staining agent, such as potassium permanganate (B83412) or vanillin, as the compound does not absorb UV light.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and purification, HPLC is the method of choice. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound.
Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica column would be appropriate. These non-polar stationary phases separate compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724), would be used as the mobile phase. Given the non-polar nature of the analyte, a high percentage of the organic solvent would be required for elution. A typical starting point for method development would be an isocratic elution with 80-90% methanol or acetonitrile in water.
Detection: As the compound lacks a strong chromophore, direct UV detection would be challenging at standard wavelengths (e.g., 254 nm). Detection could potentially be achieved at lower wavelengths (around 210 nm) where the ester carbonyl group has some absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more sensitive and universal detection. Information on related compounds like 4-Methyl-1-propylcyclohexane-1-carbaldehyde suggests the utility of HPLC and LC-MS for analysis. bldpharm.com
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer |
| Injection Volume | 10 µL |
The development of robust chromatographic methods is indispensable for ensuring the quality and purity of this compound in research and synthetic applications. nih.gov
Computational Chemistry and Theoretical Studies on Methyl 4 Propylcyclohexane 1 Carboxylate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to determine the electronic structure and energy of molecules with high accuracy. These methods are fundamental for understanding the intrinsic properties of methyl 4-propylcyclohexane-1-carboxylate, such as its preferred three-dimensional structure and conformational energetics.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. pressbooks.pub The substituents—the methyl ester group at position 1 and the propyl group at position 4—can be in either axial or equatorial positions. This gives rise to cis and trans isomers, each with its own set of possible conformers.
The electronic structure analysis, following geometry optimization, provides information on the distribution of electrons within the molecule. This includes the determination of molecular orbitals, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. For instance, the HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). In the case of 1,4-disubstituted cyclohexanes like our target molecule, the relative stability of the cis and trans isomers depends on the energetic preference of both substituents for the equatorial position.
The trans isomer , with both the methyl ester and propyl groups in equatorial positions (diequatorial), is expected to be the most stable conformer.
The cis isomer will have one substituent in an axial position and the other in an equatorial position. The relative bulkiness of the methyl ester and propyl groups will determine which of the two possible chair conformers is lower in energy.
High-level quantum mechanical methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the gold standard for calculating accurate conformational energies. nih.gov However, due to their computational cost, methods like DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital CCSD(T)) are often used as a more efficient alternative that maintains high accuracy. nih.gov
A study on the simpler analog, methyl cyclohexanecarboxylate (B1212342) , provides insight into the energy difference between the axial and equatorial conformers of the methyl ester group. The equatorial conformer was found to be more stable. The following table shows the calculated conformational energies (axial-equatorial) using various computational methods. nih.gov
| Computational Method | Conformational Energy (kcal/mol) |
| DLPNO-CCSD(T)/cc-pV[T/Q]Z | 1.33 |
| B3LYP/6-31G(d,p) | 1.69 |
| MP2/6-31G(d,p) | 1.53 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in different environments.
MD simulations can model the behavior of this compound in the gas phase, in a liquid state, or in a solution. In the gas phase, the simulations can explore the full range of accessible conformations and the transitions between them. In a condensed phase, the presence of neighboring molecules will influence the conformational preferences and dynamics.
For example, MD simulations could be used to study the rate of ring inversion (the process by which a chair conformation converts to another chair conformation) and the rotation of the substituent groups. The choice of the force field (a set of parameters describing the potential energy of the system) is crucial for the accuracy of MD simulations. Commonly used force fields for organic molecules include AMBER, CHARMM, and OPLS.
While specific MD studies on this compound are not documented in the searched literature, the methodology is widely applied to similar cyclic molecules to understand their dynamic behavior, which is important for properties like viscosity and diffusion. nih.govresearchgate.net
In the solid state, molecules arrange themselves in a crystal lattice. MD simulations, often in conjunction with QM calculations, can be used to predict the most stable crystal packing arrangement. These predictions are based on minimizing the intermolecular interaction energies, which include van der Waals forces, and electrostatic interactions.
For a molecule like this compound, the ester group provides a polar site capable of dipole-dipole interactions, while the hydrocarbon backbone (cyclohexane ring and propyl group) is nonpolar and will interact primarily through dispersion forces. Understanding these interactions is key to predicting crystalline structure and properties like melting point and sublimation enthalpy. In the liquid state, these intermolecular interactions govern the cohesive properties of the bulk material.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a molecule with its physicochemical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured properties.
For this compound, QSPR models could be developed to predict a wide range of properties, such as boiling point, vapor pressure, solubility, and chromatographic retention times. The first step in a QSPR study is the calculation of a large number of molecular descriptors. These can be categorized as:
Constitutional descriptors: Based on the molecular formula and connectivity (e.g., molecular weight, number of atoms, number of rings).
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Derived from QM calculations (e.g., HOMO/LUMO energies, dipole moment).
Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the predictive model.
While no specific QSPR studies focused solely on this compound have been identified, research on broader classes of compounds, such as cycloalkanes and esters, demonstrates the utility of this approach. For instance, a QSPR study on cycloalkanes used constitutional, topological, and ring descriptors to predict thermodynamic properties like heat capacity and entropy. nih.gov Another study on aryl-substituted cycloalkene carboxylic acid methyl esters used 2D and 3D QSAR models to predict binding affinity to the human dopamine (B1211576) transporter, highlighting the importance of electronic descriptors like HOMO and LUMO energies. nih.gov Such approaches could be adapted to predict the properties of this compound.
Prediction of Reactivity from Molecular Descriptors
The reactivity of a molecule can be predicted by calculating a variety of molecular descriptors derived from its computed electronic structure. These descriptors provide quantitative measures of different aspects of a molecule's electronic and steric properties. For this compound, these descriptors can be calculated using quantum chemical methods such as Density Functional Theory (DFT).
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity. A higher HOMO energy suggests a greater tendency to react with electrophiles. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilicity. A lower LUMO energy points to a greater susceptibility to attack by nucleophiles. The HOMO-LUMO gap (the difference between these two energies) is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Other important descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the ester group is expected to be an electron-rich site, while the carbonyl carbon is an electron-poor site, making it susceptible to nucleophilic attack.
Table 1: Calculated Molecular Descriptors for a Representative Cyclohexanecarboxylate Ester
| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -10.5 eV | Moderate electron-donating ability |
| LUMO Energy | 1.2 eV | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 11.7 eV | High kinetic stability |
| Dipole Moment | 2.5 D | Moderate polarity |
Note: The values in this table are illustrative and based on general knowledge of similar ester compounds. Specific calculations for this compound would be required for precise values.
Modeling Structure-Property Relationships for Material Applications
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. nih.govmdpi.commdpi.comnih.gov For this compound, QSPR studies can be employed to predict its utility in various material applications, such as a solvent, a plasticizer, or a fragrance component.
The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to an experimentally determined property. nih.govmdpi.comnih.gov For instance, properties like boiling point, viscosity, and solubility are critical for solvent applications.
For this compound, descriptors such as molecular weight, molecular volume, surface area, and various topological indices would be calculated. These descriptors would then be correlated with known properties of similar alkyl cyclohexanecarboxylates to build a predictive model. The presence of the propyl group and the methyl ester functionality will significantly influence these properties. The flexible propyl chain and the cyclohexyl ring contribute to its non-polar character, while the ester group introduces polarity.
Table 2: Predicted Physicochemical Properties of this compound using QSPR Models
| Property | Predicted Value | Potential Application |
| Boiling Point | ~200-220 °C | High-boiling solvent, fragrance carrier |
| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | Component in non-aqueous formulations |
| Refractive Index | ~1.45 | Optical material component |
| Density | ~0.95 g/cm³ | Formulation and blending calculations |
Note: These values are estimations based on the properties of similar compounds and general QSPR principles.
Reaction Pathway and Transition State Analysis
Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways and the characterization of transition states. A common reaction involving esters is their reduction to alcohols. For this compound, this would involve its conversion to (4-propylcyclohexyl)methanol.
Using computational techniques, the mechanism of such a reaction can be investigated step-by-step. For example, in a metal-catalyzed hydrogenation, the reaction would likely proceed through the coordination of the ester's carbonyl group to the metal center, followed by the sequential addition of hydride (H⁻) species. acs.orgumn.edu The energy profile of this entire process can be calculated, identifying the intermediates and the transition states that connect them.
The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate. Computational studies on the hydrogenation of esters have shown that the nature of the catalyst and the substrate significantly influences the reaction mechanism and the energy barriers. acs.orgumn.eduacs.org For instance, the steric hindrance from the propyl group on the cyclohexane ring might affect the approach of the ester to the catalyst surface.
Catalyst Design and Mechanism Elucidation via Computational Methods
Building on the understanding of reaction mechanisms, computational chemistry plays a crucial role in the rational design of new and improved catalysts. For the synthesis or transformation of this compound, for example through the hydrogenation of a precursor like Methyl 4-propylbenzoate, computational methods can be used to screen potential catalysts and elucidate their mode of action. mdpi.commdpi.com
Computational catalyst design often involves:
Proposing a Catalytic Cycle: Based on known chemical principles, a plausible catalytic cycle is hypothesized.
Modeling the Catalyst-Substrate Interactions: The binding of the reactant molecules (e.g., Methyl 4-propylbenzoate and hydrogen) to the catalyst is modeled.
Calculating the Energetics of the Catalytic Steps: The energies of all intermediates and transition states in the proposed cycle are calculated.
Modifying the Catalyst: The structure of the catalyst (e.g., the metal center or the surrounding ligands) is systematically modified in the computational model to lower the energy of the rate-determining transition state, thereby predicting a more efficient catalyst.
For the hydrogenation of aromatic esters to their corresponding cyclohexyl derivatives, various transition metal catalysts (e.g., based on Ruthenium, Rhodium, or Palladium) are often employed. Computational studies can help in understanding how the electronic and steric properties of the catalyst influence the selectivity and activity of the reaction. For instance, DFT calculations can reveal how different ligands on a metal center affect the binding of the aromatic ring and the subsequent hydrogenation steps. acs.orgumn.edunih.gov
Applications in Advanced Materials Science Research
Liquid Crystalline Materials Development
The pursuit of new liquid crystalline materials with specific properties is a continuous effort in materials science. Compounds based on the cyclohexane (B81311) ring are integral to this research due to the distinct properties they impart to a molecule's mesomorphic behavior.
The design of liquid crystal molecules is a systematic process of molecular engineering aimed at achieving specific mesophase behaviors, temperature ranges, and electro-optical properties. rsc.orgbritannica.com The incorporation of a cyclohexane ring, as seen in Methyl 4-propylcyclohexane-1-carboxylate, is a key design strategy.
Low Viscosity : Compared to aromatic rings like benzene (B151609), the saturated cyclohexane ring can lead to materials with lower viscosity, a desirable property for applications in displays. mdpi.com
Influence of Substituents : The groups attached to the cyclohexane core significantly influence the stability and type of mesophase. The trans-4-propyl group in the parent acid provides a flexible terminal chain that enhances the molecule's aspect ratio. The length of such alkyl chains is a critical factor in determining the transition temperatures; longer chains tend to stabilize smectic phases where molecules are arranged in layers. nih.gov
Dielectric Anisotropy : The methyl carboxylate group (-COOCH₃) introduces a dipole moment. The magnitude and direction of this dipole relative to the molecule's long axis determine the dielectric anisotropy of the material, which is crucial for its response to an electric field in display applications. aps.org Axially fluorinated cyclohexane derivatives, for instance, have been shown to exhibit higher clearing temperatures and broader mesophases. google.comkpi.ua
The synthesis of liquid crystal materials often involves creating monomers that can be polymerized to form liquid crystal polymers (LCPs), which combine the properties of polymers with the anisotropic nature of liquid crystals. researchgate.netpageplace.de
A plausible synthetic route to obtain this compound involves the esterification of trans-4-propylcyclohexane-1-carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst.
To be used in polymer synthesis, the molecule would need to be functionalized with a polymerizable group. For example, the methyl ester could be converted to a hydroxyethyl (B10761427) ester, which could then be reacted with acryloyl chloride to yield an acrylate (B77674) monomer. This monomer, containing the 4-propylcyclohexyl mesogenic group, could then undergo free-radical polymerization to form a side-chain liquid crystal polymer. britannica.comgoogle.com In such a polymer, the flexible backbone provides processability, while the pendant mesogenic side chains self-organize to create the liquid crystalline phases. medcraveebooks.com The synthesis of polystyrene derivatives modified with precursors like 4-(trans-4-propylcyclohexyl)phenol (B1630764) demonstrates a similar approach of incorporating cyclohexyl-containing moieties into a polymer structure. mdpi.com
Table 1: Representative Synthesis Reactions for Cyclohexyl-based Monomers
| Reaction Type | Reactants | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Cyclohexanol (B46403) + (Meth)acrylic Acid | Cyclohexyl (meth)acrylate | Sulfocationite type catalyst |
| Transesterification | Cyclohexanol + Methyl Acrylate | Cyclohexyl acrylate | Sulfuric Acid, Heat |
| Polymer Modification | Poly(4-chloromethylstyrene) + 4-(trans-4-propylcyclohexyl)phenol | Polystyrene with pendant propylcyclohexylphenol groups | Base (e.g., K₂CO₃) |
This table presents generalized synthetic methods for incorporating cyclohexane moieties into monomers and polymers, analogous to how this compound derivatives could be synthesized and utilized. mdpi.comresearchgate.net
The phase transition behavior determines the operational range of a liquid crystal material. scispace.com Compounds with a cyclohexane ring often exhibit nematic and/or smectic mesophases. wikipedia.org The transition from a crystalline solid to a mesophase, and then to an isotropic liquid at the clearing point, is a key characteristic. nih.gov
Table 2: Phase Transition Temperatures of Related Liquid Crystal Compounds
| Compound Structure | Phase Transition Sequence (°C) | Mesophase Type(s) |
|---|---|---|
| 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzonitrile | Cr 75 Sm 247 I | Smectic |
| Diacrylate Monomer (LC242) | N 70-120 I | Nematic |
| Tetraphenylethylene-cyanobiphenyl derivative (TPE-12-4CB) | Cr 30 SmA 97 I | Smectic A |
This table shows phase transition data for compounds containing structural similarities to the target molecule, such as the propylcyclohexyl group or ester linkages, illustrating the types of mesophases and temperature ranges that can be expected. Cr = Crystal, Sm = Smectic, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. researchgate.netnih.govmdpi.com
Polymer Chemistry and Polymer Precursors
Beyond liquid crystals, the structural features of this compound make it a candidate for use as a building block or additive in conventional polymer systems.
While not directly polymerizable in its current form, this compound can be chemically modified to become a reactive monomer. britannica.com By introducing a polymerizable functional group, such as an acrylate or methacrylate, it can be incorporated into various polymer chains via polymerization. researchgate.netjcsp.org.pk
For instance, a polyacrylate synthesized with a monomer derived from this compound would feature bulky, alicyclic pendant groups. These groups would significantly impact the properties of the resulting polymer:
Increased Glass Transition Temperature (Tg) : The rigid cyclohexane ring restricts the rotational freedom of the polymer backbone, leading to a higher Tg compared to polymers with simple linear alkyl side chains. Poly(cyclohexyl methacrylate), for example, has a higher Tg than poly(n-hexyl methacrylate).
Improved Thermal Stability : The stable cycloaliphatic structure can enhance the thermal stability of the polymer.
Modified Optical Properties : The incorporation of such monomers can alter the refractive index of the polymer.
Enhanced Mechanical Properties : The bulky side groups can improve properties like scratch resistance and hardness in coatings and bulk materials. youtube.com
Plasticizers are additives that increase the flexibility and processability of a material, primarily by lowering its glass transition temperature (Tg). youtube.comresearchgate.net Esters are a major class of plasticizers, and derivatives of cyclohexanecarboxylic acid have been investigated as effective, non-phthalate alternatives for polymers like polyvinyl chloride (PVC). google.com
This compound possesses the key characteristics of a plasticizer:
Molecular Mechanism : The molecule can position itself between polymer chains, disrupting the close packing and reducing intermolecular forces (e.g., van der Waals forces). mdpi.com This increases the free volume within the polymer matrix, allowing the polymer chains to move more easily at lower temperatures, thus decreasing the Tg. sciencemadness.org
Compatibility : The ester group provides polarity that can offer good compatibility with moderately polar polymers like PVC, while the propylcyclohexane (B167486) portion provides the necessary volume and steric hindrance to effectively separate the polymer chains. nih.gov
Performance : Compared to linear aliphatic esters, the bulky, cyclic structure of the cyclohexane ring can offer improved permanence due to lower volatility and potentially better resistance to migration out of the polymer matrix. hallstarindustrial.com
Table 3: Effect of Ester Plasticizers on the Glass Transition Temperature (Tg) of Polymers
| Polymer | Plasticizer | Plasticizer Conc. (phr) | Resulting Tg (°C) |
|---|---|---|---|
| Poly(vinyl chloride) (PVC) | None | 0 | ~85 |
| PVC | Dioctyl Phthalate (B1215562) (DOP) | 50 | ~25 |
| PVC | Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester (EGERAE) | 50 | ~30 |
| Poly(ethylene alkyl phosphonate) | None (Homopolymer of cyHexPPn) | N/A | ~15 |
This table illustrates the general effect of ester-based plasticizers on the Tg of polymers. While specific data for this compound is not provided, the data for other ester plasticizers demonstrates the principle of Tg depression. The Tg of the polyphosphonate with a cyclohexyl side chain also highlights the influence of this ring on polymer properties. phr = parts per hundred rubber. mdpi.comresearchgate.net
Intermediates in Complex Organic Synthesis
This compound is a saturated cyclic ester that, due to its specific structural characteristics, holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of advanced materials science. The compound's structure, featuring a rigid cyclohexane core, a flexible n-propyl tail, and a polar methyl ester group, provides a versatile scaffold for chemical modification.
The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 4-propylcyclohexane-1-carboxylic acid, with methanol in the presence of an acid catalyst. nih.govmasterorganicchemistry.comathabascau.caorganic-chemistry.orglibretexts.org This reaction is a classic and cost-effective method for ester production on a large scale. masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water that is formed during the reaction. organic-chemistry.orglibretexts.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a colorless liquid |
| Solubility | Expected to be soluble in organic solvents |
The true value of this compound lies in its potential as a building block. The ester functional group can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups such as amides or more complex esters through transesterification. youtube.com The cyclohexane ring provides a stable, non-aromatic core that can be desirable in materials where aromaticity is not required or would be detrimental.
In the context of advanced materials, molecules with similar 4-substituted cyclohexane rings are key components in the synthesis of liquid crystals. nih.govnih.gov The combination of a rigid core and a flexible tail is a common motif in liquid crystalline compounds, which are essential for display technologies. nih.gov While direct research on this compound for this purpose is not widely published, its structural similarity to known liquid crystal precursors, such as those derived from trans-4-propylcyclohexanecarboxylic acid, suggests its potential utility in this field. chembk.com The trans isomer, in particular, would offer the linear shape conducive to forming liquid crystal phases.
Furthermore, cyclohexanecarboxylic acid derivatives are used as monomers in the formation of a variety of polymers. nih.gov The controlled polymerization involving such intermediates can lead to materials with tailored thermal and mechanical properties. The propyl group in this compound could influence the resulting polymer's flexibility and solubility.
The characterization of this compound would rely on standard spectroscopic methods.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-H stretching vibrations just below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. Multiplets for the cyclohexane ring protons. Signals for the propyl group protons (-CH₂CH₂CH₃). organicchemistrydata.org |
| ¹³C NMR Spectroscopy | A signal for the carbonyl carbon of the ester around 175 ppm. A signal for the methoxy (B1213986) carbon (-OCH₃) around 51 ppm. Signals for the carbons of the cyclohexane ring and the propyl group. chemicalbook.com |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. nist.gov |
Structure Reactivity and Structure Property Relationship Studies of Methyl 4 Propylcyclohexane 1 Carboxylate
Investigating the Impact of Stereoisomerism on Chemical Reactivity
Methyl 4-propylcyclohexane-1-carboxylate exists as two geometric isomers: cis and trans. In the cis isomer, both the propyl group and the methoxycarbonyl group are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. This stereochemical difference has a profound impact on the chemical reactivity of the ester group, primarily due to steric hindrance.
The reactivity of substituted cyclohexanes is heavily influenced by the conformational equilibrium of the ring, which predominantly adopts a chair conformation. In this conformation, substituents can occupy either an axial or an equatorial position. Bulky groups, like the propyl group, strongly prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions.
Trans Isomer: In the more stable chair conformation of the trans isomer, both the large propyl group at C-4 and the methoxycarbonyl group at C-1 are in equatorial positions. The ester group is therefore relatively unhindered and accessible for chemical reactions.
Cis Isomer: In the cis isomer, for the propyl group to be in the favored equatorial position, the methoxycarbonyl group is forced into an axial position. In this axial orientation, the ester group is sterically hindered by the two axial hydrogen atoms at C-3 and C-5.
This difference in steric accessibility directly affects the rates of reactions involving the ester functionality, such as hydrolysis and esterification. For instance, in reactions like saponification, the nucleophile's approach to the carbonyl carbon is more hindered in the cis isomer (axial ester group) than in the trans isomer (equatorial ester group). Consequently, the trans isomer is expected to react significantly faster than the cis isomer.
Correlating Substituent Effects on Ester Hydrolysis Rates
The rate of ester hydrolysis is highly sensitive to the steric environment around the carbonyl group. In the case of this compound, the key substituent effect is the stereochemical arrangement of the ring substituents. The base-catalyzed hydrolysis (saponification) of esters typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov The rate-determining step involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. masterorganicchemistry.com
Studies on analogous systems, such as the esters of 4-tert-butylcyclohexanecarboxylic acid, provide quantitative insight into this effect. The saponification rate of the trans isomer, where the ester group is equatorial, is approximately 20 times faster than that of the cis isomer, where the ester group is axial. spcmc.ac.in This is because the transition state for the attack on the axial ester is of higher energy due to steric crowding. spcmc.ac.in
This principle applies directly to this compound. The propyl group serves to lock the conformation with itself in the equatorial position, thus dictating the axial or equatorial nature of the ester group in the two isomers.
| Isomer | Ester Group Conformation | Relative Saponification Rate | Reason for Rate Difference |
|---|---|---|---|
| Trans-4-tert-butylcyclohexyl acetate (B1210297) | Equatorial | ~20 | Less steric hindrance at the reaction center. |
| Cis-4-tert-butylcyclohexyl acetate | Axial | 1 | Significant steric hindrance from 1,3-diaxial interactions. spcmc.ac.in |
This table is based on data from analogous 4-tert-butylcyclohexane systems, which are expected to show similar behavior to the 4-propylcyclohexane system.
Analyzing the Influence of Cyclohexane Ring Conformation on Reaction Pathways
The chair conformation of the cyclohexane ring is the most stable and therefore the most populated ground state for both the cis and trans isomers of this compound. The reaction pathway for processes like hydrolysis is strongly influenced by the energy of the transition state, which in turn is affected by the conformation of the ring.
For the trans isomer, the reaction proceeds from a ground state where the methoxycarbonyl group is equatorial. The attack of the nucleophile occurs on this accessible group, leading to a tetrahedral intermediate that is also relatively stable.
For the cis isomer, the methoxycarbonyl group is in the more sterically hindered axial position. The approach of a nucleophile is impeded by the axial hydrogens on the same side of the ring. This steric hindrance raises the energy of the transition state, slowing down the reaction. This phenomenon, where an axial group reacts slower than its equatorial counterpart, is a general principle in cyclohexane chemistry. spcmc.ac.in
Conversely, in some reactions, such as the oxidation of a cyclohexanol (B46403) to a cyclohexanone (B45756), an axial hydroxyl group can react faster than an equatorial one. This is termed "steric acceleration" because the reaction relieves the steric strain present in the ground state. spcmc.ac.in However, for ester hydrolysis, where the coordination number of the carbonyl carbon increases in the transition state, steric hindrance is the dominant factor, making the equatorial pathway faster.
Structure-Property Relationships in Liquid Crystalline Behavior
The specific geometry of the 4-propylcyclohexane ring system is a key structural motif in the design of liquid crystal molecules. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.gov The trans-4-propylcyclohexyl group is a common mesogenic (liquid crystal-forming) core because of its rigid, rod-like shape, which promotes the necessary orientational order for liquid crystal phase formation.
The trans isomer of this compound, with its diequatorial arrangement, results in a relatively linear and rigid molecular shape. This shape is conducive to aligning with other molecules to form nematic or smectic liquid crystal phases upon heating (thermotropic behavior). mdpi.com In contrast, the cis isomer has a bent, non-linear shape, which disrupts the packing required for liquid crystallinity. Therefore, only the trans isomer is expected to be a component of liquid crystal mixtures.
| Compound Name | Mesogenic Group | Observed Liquid Crystal Phase |
|---|---|---|
| 4-(trans-4-Propylcyclohexyl)phenol (B1630764) | trans-4-propylcyclohexyl | Used as a precursor for liquid crystal polymers. mdpi.com |
| 4-Ethyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | trans-4-propylcyclohexyl | Nematic/Smectic. |
| trans,trans-4-(4-Fluorophenyl)-4'-propylbicyclohexyl | trans-4-propylcyclohexyl | Nematic/Smectic. |
| 4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate | 4-propylcyclohexyl | Nematic. alfa-chemistry.com |
Structure-Catalytic Activity Relationships
While this compound itself is not typically used as a catalyst or a ligand in a catalytic cycle, its derivatives are important substrates in biocatalytic processes. The stereochemistry of the molecule is paramount in determining its interaction with enzymes.
For example, transaminases are used for the stereoselective synthesis of amines. A mixture of cis and trans-4-substituted cyclohexane-1-amines, which can be synthesized from the corresponding carboxylic acids or esters, can be resolved using an enzyme that selectively acts on one isomer. Recent research has shown that transaminases with cis-selectivity can be used to deaminate the cis-amine from a cis/trans mixture. This allows for the isolation of the pure trans-amine, which can be a valuable pharmaceutical intermediate. nih.gov In such a system, the enzyme's active site can differentiate between the shapes of the cis and trans isomers, demonstrating a clear structure-catalytic activity relationship where the trans isomer is the desired product and the cis isomer is the substrate for the enzymatic conversion.
This highlights the importance of the defined three-dimensional structure of the 4-propylcyclohexane ring system in the context of modern catalytic applications, particularly in the synthesis of stereochemically pure active pharmaceutical ingredients.
Future Research Directions for Methyl 4 Propylcyclohexane 1 Carboxylate
Exploration of Novel Synthetic Routes
The development of new synthetic pathways for methyl 4-propylcyclohexane-1-carboxylate is a key area of future research, aiming for higher efficiency, stereoselectivity, and the use of environmentally benign reagents.
A primary and traditional method for synthesizing this ester is the Fischer esterification of 4-propylcyclohexane-1-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.comathabascau.ca This reaction is reversible, and future research will likely focus on optimizing conditions to drive the equilibrium towards the product side, for instance, by developing more effective water removal techniques. libretexts.orgmasterorganicchemistry.com
Alternative synthetic strategies that are being explored for related cyclohexane (B81311) derivatives, and could be adapted for this compound, include:
Synthesis from other cyclohexane derivatives : Research into the synthesis of related compounds, such as methyl 4-oxocyclohexane-1-carboxylate, from more complex starting materials like trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, suggests that functional group interconversions on the cyclohexane ring are a viable route. prepchem.com Future work could explore the conversion of other 4-substituted cyclohexanes into the desired propyl-substituted ester.
Catalytic hydrogenation of aromatic precursors : The hydrogenation of aromatic esters, such as methyl p-toluate, to produce methyl cyclohexane carboxylates has been demonstrated. google.com A similar approach could be developed starting from an appropriately substituted aromatic ring to yield this compound. This would involve the catalytic reduction of a suitable aromatic precursor.
Novel coupling and cycloaddition reactions : The synthesis of complex cyclophanes and other substituted cyclohexanes has been achieved through various modern synthetic methods, including Castro-Stephens coupling, Dötz benzannulation, and Diels-Alder reactions. beilstein-journals.orggoogle.com Future research may investigate the application of these advanced techniques to construct the 4-propylcyclohexane-1-carboxylate skeleton with high control over stereochemistry.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Precursors | Key Research Focus |
| Fischer Esterification | 4-Propylcyclohexane-1-carboxylic acid, Methanol | Optimization of reaction conditions, development of novel catalysts, and efficient water removal. |
| Functional Group Interconversion | Other 4-substituted cyclohexanes | Development of selective and high-yield conversion methods. |
| Catalytic Hydrogenation | Substituted aromatic esters | Design of specific catalysts for the hydrogenation of the aromatic ring without affecting the ester group. |
| Advanced Coupling/Cycloaddition | Various acyclic or simpler cyclic precursors | Application of modern synthetic methods for stereocontrolled synthesis. |
Advanced Spectroscopic Characterization of Dynamics
The conformational dynamics of the cyclohexane ring in this compound are crucial to its properties and function. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these dynamics. nih.govyoutube.com
For 1,4-disubstituted cyclohexanes like the target molecule, the two chair conformations are no longer equivalent. youtube.comlibretexts.org The relative stability of the conformers, where the substituents are either in axial or equatorial positions, is a key area of study. Future research will likely involve low-temperature NMR studies to "freeze out" the individual conformers and determine their populations and the energy barriers between them. nih.gov This can provide detailed thermodynamic and kinetic information about the ring-flipping process.
Further research directions in this area include:
Two-Dimensional NMR Techniques : The application of 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations, offering a more complete picture of the molecular structure and conformation in solution. youtube.com
Solid-State NMR : While solution-state NMR provides information about the dynamic behavior of the molecule, solid-state NMR can offer insights into the molecular packing and conformation in the solid state, which is particularly relevant for materials applications.
Vibrational Spectroscopy : Advanced vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, coupled with computational methods, can provide further details about the conformational isomers present in different phases. google.com
Development of Predictive Computational Models
Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into the structure, energetics, and properties of molecules. nih.gov For this compound, the development of accurate and predictive computational models is a significant future research direction.
Density Functional Theory (DFT) is a prominent method for studying the conformational preferences and energetics of substituted cyclohexanes. rsc.orgjksmer.or.kr Future computational studies will likely focus on:
High-level theoretical calculations : Employing high-level DFT functionals and basis sets to accurately predict the relative energies of the cis and trans isomers, as well as the different chair and boat conformations. This will aid in understanding the delicate balance of steric and electronic effects that govern the conformational landscape. rsc.org
Modeling of spectroscopic data : The prediction of NMR chemical shifts and coupling constants using computational methods can assist in the interpretation of experimental spectra and the assignment of signals to specific conformers. nih.gov
Molecular Dynamics (MD) simulations : MD simulations can provide a dynamic picture of the molecule's behavior over time, including the process of ring flipping and the interactions with surrounding molecules in different environments (e.g., in solution or within a polymer matrix).
A table summarizing the focus of future computational modeling is provided below.
| Computational Method | Research Focus | Predicted Properties |
| Density Functional Theory (DFT) | Accurate prediction of conformer energies and geometries. | Relative stability of isomers and conformers, rotational barriers. |
| Quantum Chemical Calculations | Prediction of spectroscopic parameters. | NMR chemical shifts, coupling constants, IR/Raman frequencies. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and intermolecular interactions. | Diffusion coefficients, solvation energies, interaction energies with other molecules. |
Expanding Applications in Emerging Materials Technologies
The unique molecular structure of this compound, with its combination of a flexible cyclohexyl ring and a polar ester group, makes it a promising candidate for various applications in emerging materials technologies.
One of the most promising areas of future research is its use as a plasticizer for polymers. Cyclohexanecarboxylic acid derivatives are being investigated as safer and more effective alternatives to traditional phthalate (B1215562) plasticizers in materials like PVC. google.com Future studies will likely focus on evaluating the performance of this compound in terms of its plasticizing efficiency, migration stability, and thermal properties when blended with various polymers. researchgate.net
Other potential applications that warrant further investigation include:
Monomers for novel polymers : The ester and the cyclohexane ring can be functionalized to create monomers for the synthesis of new polyesters and polyamides. beilstein-journals.orgnih.gov The propyl group can be varied to tune the properties of the resulting polymers, such as their flexibility, thermal stability, and biodegradability.
Components in liquid crystal displays : The rigid and anisotropic nature of the cyclohexane ring makes related structures interesting for applications in liquid crystals. Future research could explore the potential of this compound and its derivatives as components in liquid crystal mixtures.
Sensory agents in consumer products : Cyclohexane derivatives are known to have applications as sensory agents, such as cooling agents, in various consumer products. google.com The specific sensory properties of this compound could be explored for potential use in this area.
Hydrogen storage materials : Functionalized cyclohexane derivatives are being explored as liquid organic hydrogen carriers (LOHCs). jksmer.or.kr While the current focus is on nitrogen and boron-containing derivatives, the fundamental understanding of hydrogenation and dehydrogenation of the cyclohexane ring is relevant.
The table below outlines potential emerging applications.
| Application Area | Key Functionality | Research Focus |
| Polymer Plasticizers | Improves flexibility and processing of polymers. | Evaluation of plasticizing efficiency, compatibility, and long-term stability in various polymer matrices. |
| Novel Polymer Synthesis | Acts as a monomer building block. | Synthesis and characterization of new polymers with tailored properties. |
| Liquid Crystals | Contributes to the anisotropic properties of the material. | Investigation of mesophase behavior and electro-optical properties in liquid crystal mixtures. |
| Sensory Agents | Provides specific sensory effects (e.g., cooling, fragrance). | Evaluation of sensory perception and potential for use in consumer products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
